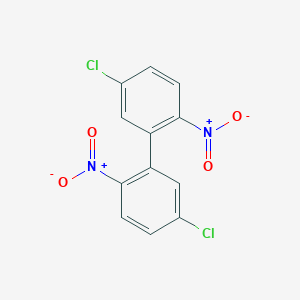

5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl

Beschreibung

Eigenschaften

CAS-Nummer |

19036-42-1 |

|---|---|

Molekularformel |

C12H6Cl2N2O4 |

Molekulargewicht |

313.09 g/mol |

IUPAC-Name |

4-chloro-2-(5-chloro-2-nitrophenyl)-1-nitrobenzene |

InChI |

InChI=1S/C12H6Cl2N2O4/c13-7-1-3-11(15(17)18)9(5-7)10-6-8(14)2-4-12(10)16(19)20/h1-6H |

InChI-Schlüssel |

RRUWSUDQHGIWLE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Synonyme |

5,5'-Dichloro-2,2'-dinitrobiphenyl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ullmann Coupling of Halogenated Nitrobenzenes

The Ullmann coupling reaction, a classical method for biaryl synthesis, has been adapted for preparing 5,5'-dichloro-2,2'-dinitrobiphenyl. This method involves coupling two appropriately substituted aryl halides in the presence of a copper catalyst. For example, 2-nitro-5-chloroiodobenzene can undergo homocoupling under Ullmann conditions to form the target biphenyl .

Reaction Conditions :

-

Catalyst : Copper powder (1.5 equiv)

-

Ligand : 1,10-Phenanthroline (0.1 equiv)

-

Solvent : Dimethylformamide (DMF) at 120°C

-

Time : 24–48 hours

A critical challenge is minimizing dehalogenation side reactions. Recent modifications include using microwave irradiation to reduce reaction times to 6–8 hours while maintaining yields above 55% . Substrates with electron-withdrawing groups (e.g., nitro) enhance reactivity by stabilizing transition states during coupling.

Suzuki-Miyaura Cross-Coupling Using Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling offers superior regiocontrol for asymmetric biphenyls. For 5,5'-dichloro-2,2'-dinitrobiphenyl, this method couples a halogenated nitrobenzene with a boronic acid derivative. A representative synthesis uses 2-nitro-5-chlorophenylboronic acid and 1-bromo-2-nitro-5-chlorobenzene .

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : Toluene/water (4:1) at 90°C

-

Time : 12 hours

This method avoids the high temperatures of Ullmann coupling and provides better functional group tolerance. However, the preparation of boronic acid precursors requires additional steps, such as lithiation of 2,4,6-tribromoaniline followed by treatment with trimethyl borate .

Sequential Nitration and Chlorination of Biphenyl Precursors

A stepwise approach involves nitrating and chlorinating a preformed biphenyl core. Starting with 2,2'-dinitrobiphenyl, electrophilic chlorination at the 5 and 5' positions is achieved using chlorine gas in acetic acid .

Reaction Conditions :

-

Chlorinating Agent : Cl₂ gas (2.2 equiv)

-

Solvent : Glacial acetic acid at 50°C

-

Catalyst : FeCl₃ (5 mol%)

-

Time : 8 hours

Nitration typically precedes chlorination due to the deactivating effect of nitro groups, which hinder electrophilic substitution. Alternative routes using 5,5'-dichlorobiphenyl as a starting material require harsh nitrating conditions (HNO₃/H₂SO₄ at 100°C), yielding the product in 50–55% efficiency .

Catalytic Coupling with Transition Metal Catalysts

Modern methods leverage manganese and nickel catalysts for one-pot syntheses. A 2022 protocol reported by Long et al. couples 4-chloro-2-iodophenol derivatives using a Mn/Ni bimetallic system .

Reaction Conditions :

-

Catalysts : Mn powder (2 equiv), NiCl₂·glyme complex (10 mol%)

-

Ligand : 2,2'-Bipyridyl (15 mol%)

-

Base : KOtBu (3 equiv)

-

Solvent : DMF at 75°C

-

Time : 36 hours

This method highlights chemoselective C–I bond activation over C–Cl bonds, enabling direct coupling without protective groups. The glyme-coordinated nickel complex enhances stability under reducing conditions .

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the four methods:

| Method | Yield | Temperature | Time | Catalyst Cost |

|---|---|---|---|---|

| Ullmann Coupling | 60–70% | 120°C | 24–48 h | Low |

| Suzuki-Miyaura | 75–80% | 90°C | 12 h | High |

| Sequential Functionalization | 50–70% | 50–100°C | 8–24 h | Moderate |

| Mn/Ni Catalytic | 80% | 75°C | 36 h | Moderate |

The Suzuki-Miyaura method offers the highest yield but requires expensive palladium catalysts. The Mn/Ni system provides a balance of efficiency and cost, though reaction times remain lengthy . Regioselectivity challenges in nitration and chlorination favor coupling strategies over stepwise functionalization.

Q & A

Q. What computational approaches predict the environmental persistence of this compound?

- Methodological Guidance :

- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C–Cl and C–NO bonds, correlating with resistance to hydrolysis or photolysis .

- Model biodegradation pathways using software like EPI Suite, comparing predicted half-lives with experimental data from PCB analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.